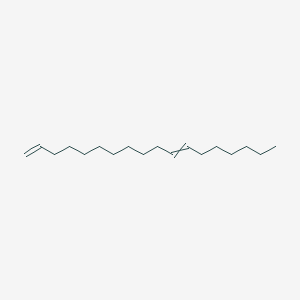
Octadeca-1,11-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadeca-1,11-diene is an organic compound with the molecular formula C18H34 It is a diene, meaning it contains two double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octadeca-1,11-diene can be achieved through various methods. One common approach involves the homo-cyclomagnesiation reaction of 2-(nona-7,8-dien-1-yloxy)tetrahydro-2H-pyran. This reaction is followed by Steglisch esterification of the synthesized acid and polyester acetylenes in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), resulting in the formation of diesters with good yields (67-75%) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, can be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
Octadeca-1,11-diene undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the double bonds can yield octadecane.
Substitution: Electrophilic addition reactions, such as the addition of halogens or hydrogen halides, can occur at the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst is typically used for hydrogenation.
Substitution: Halogens (e.g., Br2) and hydrogen halides (e.g., HBr) are used for electrophilic addition reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Octadecane.
Substitution: Halogenated alkanes or alkenes.
Aplicaciones Científicas De Investigación
Octadeca-1,11-diene has several scientific research applications:
Industry: this compound and its derivatives can be used in the production of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of octadeca-1,11-diene and its derivatives involves interactions with molecular targets and pathways in biological systems. For example, the cytotoxic activity of its derivatives against tumor cells is believed to be due to the disruption of cellular processes and induction of apoptosis. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
1,4-Pentadiene: An isolated diene with two double bonds separated by more than one single bond.
1-Octadecene: A monoene with a single double bond.
Uniqueness
Octadeca-1,11-diene is unique due to its specific structure, which includes two double bonds separated by a long carbon chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
65734-26-1 |
|---|---|
Fórmula molecular |
C18H34 |
Peso molecular |
250.5 g/mol |
Nombre IUPAC |
octadeca-1,11-diene |
InChI |
InChI=1S/C18H34/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3,14,16H,1,4-13,15,17-18H2,2H3 |
Clave InChI |
RDOISFNVZKNANZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CCCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane](/img/structure/B14478082.png)

silane](/img/structure/B14478089.png)
![[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14478100.png)


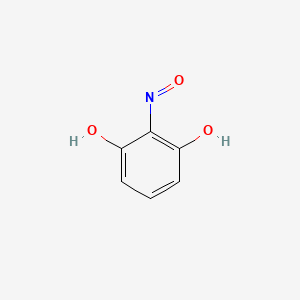
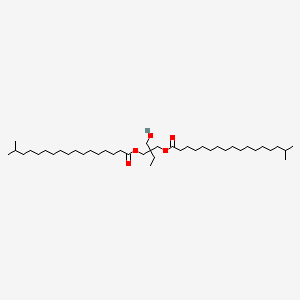
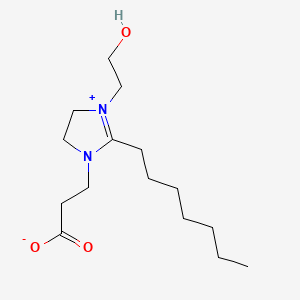
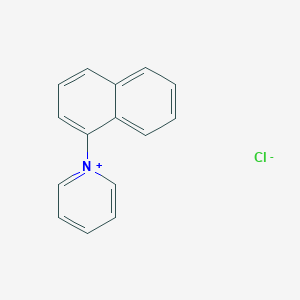
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14478140.png)
![3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid](/img/structure/B14478149.png)
![Fluoro[tris(trifluoromethyl)]germane](/img/structure/B14478157.png)

